4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one is an organic molecule composed of benzodioxin, chromen-4-one, and methylchromen-2-one units. Known for its complex structure and potential pharmacological activities, it is primarily studied within the fields of organic chemistry and medicinal chemistry.
Mechanism of Action
Pharmacokinetics
It is known that the pharmacokinetics of nanoparticles, which npd1772 may be considered as, can be complex and influenced by factors such as size, shape, and surface properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels that contribute to its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NPD1772. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity. Additionally, the compound’s stability may be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one generally involves multi-step organic reactions. Key intermediates are prepared through standard organic synthesis techniques involving condensation, cyclization, and functional group transformations. Typical reaction conditions include controlled temperatures (usually between 0°C and 100°C), inert atmospheres (e.g., nitrogen), and catalytic or stoichiometric reagents.
Industrial Production Methods
Industrial production may involve optimized versions of the laboratory synthetic routes. Scale-up requires high-purity reagents, efficient catalysts, and reactor systems designed to handle large volumes while maintaining reaction control. Continuous flow reactors are sometimes used to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Converts hydroxyl groups to carbonyl functionalities, using oxidants such as chromium trioxide or potassium permanganate.
Reduction: Reduces ketones and other carbonyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitutes functional groups (e.g., halogens) with nucleophiles under mild to moderate conditions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in ethanol.
Major Products Formed
Major products include various substituted chromen-4-one and chromen-2-one derivatives, depending on the specific transformations and conditions used.
Scientific Research Applications
Chemistry
Organic Synthesis: A key intermediate
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)28-19(12-27(30)36-26(28)10-16)14-34-20-4-5-21-24(13-20)35-15-22(29(21)31)18-3-6-23-25(11-18)33-8-7-32-23/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJPZIDEBBWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.